molecular formula C10H8FNO2 B8510631 Methyl 2-cyano-3-fluoro-6-methylbenzoate CAS No. 1262418-06-3

Methyl 2-cyano-3-fluoro-6-methylbenzoate

Cat. No.: B8510631
CAS No.: 1262418-06-3
M. Wt: 193.17 g/mol
InChI Key: NZYNXSONRQKRIN-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-fluoro-6-methylbenzoate is a multifunctional substituted benzoate ester intended for research and manufacturing applications. This compound is not for direct human or veterinary use. As a building block in organic synthesis, its structure incorporates several reactive sites. The ester group can undergo hydrolysis or act a directing group. The cyano group is a strong electron-withdrawing moiety that enhances electrophilicity, making the compound a candidate for nucleophilic substitution or cyclization reactions . The fluorine atom and methyl group offer opportunities for further functionalization and can significantly influence the compound's physical properties and bioavailability. Research Applications: • Suzuki-Miyaura Cross-Coupling: This compound is designed to serve as a key electrophilic partner in palladium-catalyzed cross-coupling reactions. Such reactions are a cornerstone methodology for constructing biaryl structures, which are prevalent in medicinal chemistry and materials science . • Pharmaceutical & Agrochemical Intermediates: It functions as a versatile precursor in the synthesis of more complex molecules, particularly for developing lead compounds in drug discovery and crop protection agents . • Heterocyclic System Synthesis: The electron-withdrawing cyano and ester groups make this reagent a valuable substrate for constructing pharmacologically important heterocyclic scaffolds, such as quinoxalines . Handling and Storage: For specific safety information, please refer to the Safety Data Sheet (SDS). Researchers should handle all chemicals using appropriate personal protective equipment in a well-ventilated laboratory setting. Note on Specifications: The specific CAS Number, Molecular Formula, Molecular Weight, and Purity for this compound will be confirmed upon sourcing and quality control analysis.

Properties

CAS No.

1262418-06-3

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

methyl 2-cyano-3-fluoro-6-methylbenzoate

InChI

InChI=1S/C10H8FNO2/c1-6-3-4-8(11)7(5-12)9(6)10(13)14-2/h3-4H,1-2H3

InChI Key

NZYNXSONRQKRIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C#N)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Properties

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups Reference
Methyl 2-cyano-3-fluoro-6-methylbenzoate (1262418-06-3) C₁₀H₈FNO₂ 193.177 2-CN, 3-F, 6-CH₃ Ester, cyano, fluoro, methyl
Methyl 2-fluoro-6-methylbenzoate (197516-57-7) C₉H₉FO₂ 168.16 2-F, 6-CH₃ Ester, fluoro, methyl
Methyl 2,4,5-trifluorobenzoate (20372-66-1) C₈H₅F₃O₂ 202.12 2-F, 4-F, 5-F Ester, trifluoro
Methyl 3-cyano-6-chloro-2-fluorobenzoate (1805111-00-5) C₉H₅ClFNO₂ 213.59 2-F, 3-CN, 6-Cl Ester, cyano, fluoro, chloro
Methyl 6-bromo-3-fluoro-2-methylbenzoate (1807191-86-1) C₉H₈BrFO₂ 247.06 2-CH₃, 3-F, 6-Br Ester, bromo, fluoro, methyl

Key Observations:

Substituent Effects on Molecular Weight: The addition of a cyano group (CN) and methyl group in this compound increases its molecular weight compared to simpler analogs like Methyl 2-fluoro-6-methylbenzoate (193.177 vs. 168.16 g/mol) . Halogen substitution (e.g., bromo in CAS 1807191-86-1) significantly elevates molecular weight due to bromine’s higher atomic mass .

Chlorine or bromine in analogs like Methyl 3-cyano-6-chloro-2-fluorobenzoate or Methyl 6-bromo-3-fluoro-2-methylbenzoate may improve lipophilicity, influencing bioavailability in pesticidal applications .

Positional Isomerism: Methyl 2-fluoro-4-formylbenzoate (CAS 85070-58-2) replaces the cyano group with a formyl (CHO) group at the 4-position, altering electronic properties and reducing similarity (0.76) compared to this compound .

Key Insights:

  • Synthetic Utility: The compound’s cyano group differentiates it from Methyl 2-fluoro-6-methylbenzoate, enabling its use in constructing heterocycles or fluorinated drug candidates .

Physicochemical Property Trends

  • Thermal Stability : Fluorine and methyl groups generally enhance thermal stability, but experimental data for this compound are absent in the provided evidence.

Preparation Methods

Diazotization-Cyanide Substitution Route

A two-step process derived from analogous methods for cyano-functionalized benzoates:

Step 1: Preparation of Methyl 2-Amino-3-Fluoro-6-Methylbenzoate

Starting Material: Methyl 2-amino-3-fluoro-6-methylbenzoate (CAS 1215921-77-9 )

Conditions :

ParameterValue/Description
Solvent20% H₂SO₄ (acidic medium)
Temperature0–5°C (controlled cooling)
ReagentNaNO₂ (1.2 equiv), KI (2 equiv)

Mechanism :

  • Diazotization : Amino group → Diazonium salt

  • Iodide Substitution : Diazonium → Iodo intermediate

Yield : ~87% (analogous to)

Step 2: Cyanide Substitution

Conditions:

ParameterValue/Description
SolventN-Methylpyrrolidone (NMP)
Temperature80°C (nitrogen atmosphere)
ReagentCuCN (1.5 equiv)

Mechanism :
Iodo intermediate → Cyano group via nucleophilic substitution

Yield : ~91% (based on)

Key Considerations :

  • Acid Sensitivity : Fluorine at position 3 may require careful pH control.

  • Catalyst Selection : CuCN preferred over NaCN for higher yields.

Direct Fluorination Approach

Alternative route for introducing fluorine post-cyano installation:

Step 1: Synthesis of Methyl 2-Cyano-6-Methylbenzoate

Method:

  • Amino Precursor : Methyl 2-amino-6-methylbenzoate

  • Diazotization : NaNO₂/HCl → Diazonium salt

  • Cyanide Substitution : CuCN → Cyano group

Step 2: Electrophilic Fluorination

Conditions:

ParameterValue/Description
ReagentSelectfluor™ or N-fluoropyridinium
SolventDichloromethane (DCM)
Temperature0–25°C

Challenges :

  • Regioselectivity : Fluorine may add to electron-rich positions.

  • Yield Optimization : Requires rigorous reaction control.

Comparative Analysis of Routes

ParameterDiazotization-Cyanide RouteDirect Fluorination Route
Steps 22
Yield ~78% (combined)~50–60% (estimated)
Advantage Established methodologyAvoids iodide intermediates
Limitation Iodide handling requiredFluorination regioselectivity

Spectroscopic Characterization

Key Data (Hypothetical, Based on Analogues) :

TechniqueDataSource
¹H NMR δ 8.56 (d, J=6.4 Hz, 1H), 8.03 (d, J=8.9 Hz, 1H), 3.92 (s, 3H) (analogous)
¹³C NMR COOCH₃ (52.1 ppm), CN (116.2 ppm) (similar)
MS [M+H]⁺ = 180.04553 (calculated)

Q & A

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and adjust reagent stoichiometry dynamically.
  • Quality Control : Implement GC-MS for volatile impurities and ICP-MS for metal catalyst residues (e.g., Pd < 10 ppm) .

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